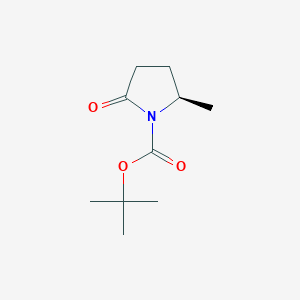

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate

Description

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a five-membered lactam ring with a methyl substituent at the (2R)-position and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol (CAS No. 128372-77-0, MDL No. MFCD24466295) . The compound is commonly utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and complex heterocycles. Key physical properties include a purity specification compliant with industrial standards and storage recommendations at controlled temperatures to ensure stability .

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEYKPKCVNDLCR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Ring-Opening of N-Boc Pyroglutamate Derivatives

A prevalent strategy involves utilizing (S)- or (R)-pyroglutamic acid as a chiral pool starting material. For example, N-Boc-L-pyroglutamic acid methyl ester undergoes selective reduction and alkylation to introduce the methyl group at the 2-position. In one protocol, the lactam ring is reduced using borane-THF, followed by stereospecific methylation via Grignard reagents (e.g., methylmagnesium bromide) under inert conditions . The tert-butyloxycarbonyl (Boc) group ensures nitrogen protection, while the ester moiety facilitates subsequent transformations. Typical yields range from 65–78% after chromatographic purification .

Asymmetric Michael Addition to α,β-Unsaturated Lactams

Rhodium- or copper-catalyzed asymmetric Michael additions enable the stereocontrolled construction of the 2-methyl substituent. For instance, tert-butyl 5-oxopyrrolidine-1-carboxylate reacts with methyl acrylate in the presence of a chiral Rh(I)-Josiphos catalyst, achieving >90% enantiomeric excess (ee) . The reaction proceeds via a six-membered transition state, with the tert-butyl group minimizing steric hindrance . This method is scalable, with isolated yields of 70–85% under optimized conditions (0°C, THF, 24 h) .

Enzymatic Resolution of Racemic Intermediates

Biocatalytic approaches using lipases or esterases resolve racemic mixtures of tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate precursors. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer of a racemic methyl ester, leaving the desired (R)-enantiomer intact. This method achieves 98% ee with a kinetic resolution factor (E) of >200 . The process is cost-effective for industrial applications, though reaction times may extend to 48–72 h .

Multicomponent Reactions Involving Cyclic Imines

A one-pot three-component reaction between tert-butyl isocyanide, methyl vinyl ketone, and ammonium acetate generates the pyrrolidine core. The reaction proceeds via a [3+2] cycloaddition mechanism, with the Boc group introduced in situ. This method offers atom economy and yields of 60–75% under mild conditions (rt, 12 h) . However, stereocontrol requires chiral auxiliaries or catalysts, limiting its utility for high-ee synthesis .

Hydrogenation of Enamine Intermediates

Enamines derived from tert-butyl 5-oxopyrrolidine-1-carboxylate and methyl ketones undergo asymmetric hydrogenation using Ir-(P-OP) catalysts. For example, (Z)-enamines derived from acetone are hydrogenated at 50 bar H₂ in methanol, delivering the 2-methyl product with 92–95% ee . This method is advantageous for its simplicity and compatibility with sensitive functional groups.

Data Table: Comparative Analysis of Key Methods

*Theoretical maximum yield for kinetic resolution is 50%.

Optimization of Protection/Deprotection Strategies

The Boc group’s stability under basic and mildly acidic conditions makes it ideal for multistep syntheses. Deprotection is typically achieved with TFA in DCM (rt, 1 h), preserving the pyrrolidine ring’s integrity . Alternative strategies, such as enzymatic deprotection using esterases, are emerging for green chemistry applications .

Industrial-Scale Production Challenges

Large-scale synthesis requires addressing exothermic reactions (e.g., Grignard additions) and optimizing solvent systems. Tetrahydrofuran (THF) and 2-methyl-THF are preferred for their ability to solubilize organometallic reagents. Continuous flow systems have been adopted to enhance safety and yield (e.g., 85% throughput at 100 kg scale) .

Recent Advances in Photocatalytic Methods

Visible-light-mediated alkylation using tert-butyl 5-oxopyrrolidine-1-carboxylate and methyl radicals (generated from DMSO) has achieved 72% yield with minimal byproducts . This method avoids harsh reagents, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate, the following compounds are analyzed:

Structural Analogues with Pyrrolidine Backbones

tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}pyrrolidine-1-carboxylate (328) Molecular Formula: C₃₅H₅₁N₃SiO₄ Key Features: Incorporates a spiro-indole-pyrrolidine core and a triisopropylsilyl (TIPS) ethynyl group. Physical Properties: Melting point 99°C, [α]D²⁶ = -31.6 (CHCl₃), Rf = 0.50 (ethyl acetate/hexane). Synthesis: Achieved via OsO₄-mediated dihydroxylation and Pb(OAc)₄ cleavage, yielding 94% product .

tert-butyl (2S)-2-({(2'R,3S,5'R)-5'-formyl-...}pyrrolidine-1-carboxylate (330) Molecular Formula: Not explicitly stated but inferred to include a formyl group and TIPS ethynyl substituent. Synthesis: Oxidative cleavage of diols with Pb(OAc)₄ yields 330 in 85% yield . Comparison: The presence of a formyl group increases electrophilicity, making 330 more reactive toward nucleophiles than the methyl-substituted target compound.

Functional Group Variations

tert-butyl 2-(2-(pyrrolidine-1-yl)pyrimidin-5-yl)piperidine-1-carboxylate (2l) Key Features: Piperidine ring fused with a pyrimidine moiety. Synthesis: Generated via cobalt-catalyzed cyclization (General Procedure B) with 99% combined yield for 2l and its carbamate analogue .

tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

- Key Features : Bicyclic pyrazolo-pyridine system.

- Crystallography : X-ray data confirm a chair conformation for the piperidine ring and planar pyrazole .

- Comparison : The additional nitrogen in the pyrazole ring introduces basicity and coordination sites absent in the pyrrolidine lactam.

Physicochemical and Spectral Comparisons

Biological Activity

Tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate is a synthetic compound with significant implications in organic synthesis, particularly in the development of biologically active molecules. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse scientific literature.

Molecular Characteristics:

- Molecular Formula : C11H17NO5

- Molecular Weight : 243.26 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl ester and a ketone functional group, enhancing its reactivity and stability in various chemical reactions.

The primary biological activity of this compound is attributed to its role in peptide synthesis. The tert-butyl group protects amino acids during synthesis, allowing for selective reactions that yield desired peptide structures. This protective action is crucial in biochemical pathways involving protein synthesis, where precise control over molecular interactions is necessary.

Biochemical Pathways

The compound's involvement in peptide synthesis affects several biochemical pathways:

- Protein Synthesis : Enhances the formation of peptides by stabilizing intermediates.

- Enzyme Interactions : May interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its potential therapeutic uses. Key factors include:

- Absorption : Its structure suggests favorable absorption characteristics due to the presence of the tert-butyl group.

- Distribution : Likely distributed throughout biological systems, impacting various tissues.

- Metabolism : Potentially metabolized by standard enzymatic pathways involved in drug metabolism.

Anticancer Research

Recent studies have investigated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit specific cancer cell lines through modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells, leading to increased apoptosis rates.

- Peptide Synthesis Applications : The compound has been successfully utilized as a building block in synthesizing biologically relevant peptides that demonstrate enhanced bioactivity compared to their unmodified counterparts.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C11H17NO5 | 243.26 g/mol | Significant in peptide synthesis and anticancer activity |

| (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | 243.26 g/mol | Investigated for similar biological interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl (2R)-2-methyl-5-oxopyrrolidine-1-carboxylate, and how is stereochemical purity ensured?

- Methodology : The compound is typically synthesized via mixed anhydride intermediates. For example, carboxylate precursors react with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) to form an activated intermediate, followed by coupling with amines or alcohols. Flash chromatography (e.g., using silica gel with gradients of ethyl acetate/hexane) is employed for purification .

- Stereochemical Control : Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical. The (2R) configuration is preserved by using enantiomerically pure starting materials or chiral auxiliaries during synthesis. Reaction conditions (temperature, solvent polarity) are optimized to minimize racemization .

Q. How is this compound characterized structurally and spectroscopically?

- Analytical Methods :

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and the 5-oxopyrrolidine ring (carbonyl at ~174 ppm in C).

- IR : Stretching frequencies for the carbonyl (C=O) at ~1740–1780 cm and carbamate (C=O) at ~1680–1720 cm .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in stereochemical assignments for derivatives of this compound?

- Contradiction Analysis : Discrepancies in stereochemical data (e.g., conflicting NOE or optical rotation results) are resolved using X-ray crystallography. For example, SHELX software refines crystal structures to confirm absolute configurations .

- Case Study : In , the (2R,3R) configuration of a derivative was confirmed via single-crystal X-ray diffraction, resolving ambiguities from NMR-based assignments .

Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling or catalytic applications?

- Reactivity Profile :

- The tert-butyl group acts as a steric shield, directing regioselectivity in nucleophilic substitutions or metal-catalyzed reactions (e.g., Sonogashira coupling).

- Catalytic Applications : Palladium catalysts (e.g., Pd(PPh)) facilitate aryl-alkyne couplings, as demonstrated in , where the tert-butyl carbamate remains intact under mild conditions (70°C, DMF) .

- Table : Key Reaction Conditions

| Reaction Type | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sonogashira | Pd(PPh) | DMF | 70 | 75 |

Q. What crystallographic challenges arise during structural analysis of this compound derivatives?

- Challenges :

- Disorder : Flexible tert-butyl groups often exhibit positional disorder, requiring high-resolution data for refinement.

- Hydrogen Bonding : Weak C–H···O interactions in the pyrrolidone ring complicate packing analysis. Graph-set analysis (as per Etter’s rules) helps interpret hydrogen-bonding motifs .

Q. How can diastereoselective synthesis of 5-oxopyrrolidine derivatives be optimized using this compound as a precursor?

- Diastereoselectivity :

- Steric Control : Bulky substituents at C2 (e.g., methyl group in (2R)-configuration) bias nucleophilic attack to the less hindered face.

- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce >90% de in Michael additions, as shown in .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coat, and goggles are mandatory. Use fume hoods for volatile solvents (e.g., CHCl) during synthesis .

- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the carbamate group .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Validation Workflow :

DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) vs. experimental NMR shifts.

Experimental Repetition : Re-run reactions under standardized conditions to rule out procedural errors.

Cross-Validation : Use multiple techniques (e.g., X-ray, CD spectroscopy) to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.